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molecular formula C11H19NO4 B1440665 Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 497160-14-2

Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No. B1440665
M. Wt: 229.27 g/mol
InChI Key: OPTPWZDWKAOOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933233B2

Procedure details

To a solution of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (25.0 g, 109 mmol) in MeOH (150 mL) was added NH2NH2.H2O (27.3 g, 546 mmol) at rt. The mixture was heated at 65° C. for 12 hrs and then concentrated. The residue was diluted with DCM (400 mL), washed with water (2×) and saturated sodium chloride (2×), dried over Na2SO4, and concentrated to give tert-butyl 3-(2-hydrazinyl-2-oxoethyl)azetidine-1-carboxylate (24.0 g, 96%) as a yellow gum. ESI-MS (EI+, m/z): 252 [M+Na]+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH:5]1[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6]1.[NH2:17][NH2:18].O>CO>[NH:17]([C:3](=[O:2])[CH2:4][CH:5]1[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6]1)[NH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(CC1CN(C1)C(=O)OC(C)(C)C)=O
Name
Quantity
27.3 g
Type
reactant
Smiles
NN.O
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with DCM (400 mL)
WASH
Type
WASH
Details
washed with water (2×) and saturated sodium chloride (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N(N)C(CC1CN(C1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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